molecular formula C2H3N B1216399 Methyl isocyanide CAS No. 593-75-9

Methyl isocyanide

Cat. No. B1216399
CAS RN: 593-75-9
M. Wt: 41.05 g/mol
InChI Key: ZRKSVHFXTRFQFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl isocyanide can be synthesized through several methods, including the dehydration of formylamines, which became widely accessible in 1958, leading to the proliferation of its use in organic synthesis (Ugi, Werner, & Dömling, 2003). The versatility of isocyanides as C1 building blocks has been extensively explored, with advancements in catalytic systems allowing for efficient isocyanide insertions (Qiu, Ding, & Wu, 2013).

Molecular Structure Analysis

The molecular structure of methyl isocyanide is characterized by the presence of an isocyano group attached to a methyl group. This structure imparts distinct electronic properties, enabling it to act as both a nucleophile and an electrophile in chemical reactions. The geometry and electronic distribution of methyl isocyanide have been subject to experimental and theoretical studies, providing insights into its reactivity and interactions with other molecules.

Chemical Reactions and Properties

Methyl isocyanide participates in a wide range of chemical reactions, including nucleophilic attack, electrophilic addition, and cycloadditions, which are pivotal in the synthesis of heterocycles and complex organic frameworks. Its reactivity has been harnessed in multicomponent reactions, such as the Ugi reaction, which allows the rapid construction of diverse molecular scaffolds (Ugi, Werner, & Dömling, 2003). Moreover, recent studies have explored its use in metal-catalyzed C-H functionalization, expanding its utility in organic synthesis (Song & Xu, 2017).

Physical Properties Analysis

The physical properties of methyl isocyanide, such as its boiling point, melting point, and solubility, play a crucial role in its handling and application in chemical reactions. Its distinct odor and volatility necessitate careful handling and storage conditions. Understanding these properties is essential for its effective use in laboratory and industrial settings.

Chemical Properties Analysis

Methyl isocyanide's chemical properties, including its reactivity with various functional groups and participation in catalytic cycles, underscore its importance in organic chemistry. Its ability to form stable complexes with metals and undergo transformations into valuable organic products highlights its versatility as a reagent (Liu et al., 2015).

Scientific Research Applications

Prebiotic Chemistry

Methyl isocyanide (CH3NC) has intriguing implications in prebiotic chemistry. Mariani et al. (2018) explored its role as a phosphate activating agent, suggesting that it could have been produced from simple prebiotic feedstocks. This study highlights its potential in driving the conversion of nucleoside monophosphates to phosphorimidazolides under prebiotic conditions, emphasizing its importance in the chemical origin of life (Mariani, Russell, Javelle, & Sutherland, 2018).

Astrochemistry and Astrobiology

In the field of astrochemistry and astrobiology, methyl isocyanide is recognized as a key compound. Bellili et al. (2019) conducted a combined theoretical and experimental study on the single photon ionization of gas-phase methyl isocyanide. Their research contributes to understanding the fragmentation pathways of this compound in space, providing insights into astrochemical processes (Bellili, Gouid, Gazeau, Bénilan, Fray, Guillemin, Hochlaf, & Schwell, 2019).

Organic Synthesis and Material Science

Methyl isocyanide's utility in organic synthesis and material science is notable. Song and Xu (2017) reviewed recent advances in metal-catalyzed C-H bond functionalization involving isocyanides. They highlight the potential of combining isocyanide insertion with C-H bond activation for creating complex substances, which has applications in drug discovery and organic synthesis (Song & Xu, 2017).

Astronomy

Methyl isocyanide has also been detected in space, contributing to our understanding of the interstellar medium (ISM). Calcutt et al. (2018) reported the first detection of methyl isocyanide in a solar-type protostar, providing insights into the abundance differences between methyl isocyanide and its isomer, methyl cyanide, in the ISM (Calcutt, Fiechter, Willis, Müller, Garrod, Jørgensen, Wampfler, Bourke, Coutens, Drozdovskaya, Ligterink, & Kristensen, 2018).

Environmental Chemistry

Alvarez and Moore (1994) studied the photolysis of methyl isothiocyanate, which dissociates into methyl isocyanide. This research is vital for understanding the environmental impact and removal pathways of agricultural chemicals in the atmosphere (Alvarez & Moore, 1994).

Safety And Hazards

Methyl isocyanide is very endothermic and can isomerize explosively to acetonitrile . It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction . It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Isocyanides are becoming increasingly popular in various areas of drug discovery and are being considered in the design of future drugs . The potential of multicomponent reactions has not been fully exploited .

properties

IUPAC Name

isocyanomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-3-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKSVHFXTRFQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075040
Record name Methyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

41.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isocyanide

CAS RN

593-75-9
Record name Methyl isocyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylisonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanomethane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04337
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocyanomethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL ISOCYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5B6DXM7GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl isocyanide
Reactant of Route 2
Reactant of Route 2
Methyl isocyanide

Citations

For This Compound
4,410
Citations
W Gordy, L Pauling - Journal of the American Chemical Society, 1942 - ACS Publications
… structure CHs—N=C: makes a larger contribution to the normal state of the methyl isocyanide … Radial distribution integral for methyl isocyanide, with lines indicating interatomic distances …
Number of citations: 17 pubs.acs.org
DH Liskow, CF Bender… - Journal of the American …, 1972 - ACS Publications
… potential surface explicitly including electron correlation for the methyl isocyanide rearrangement. … Liskow, Bender, Schaefer / Reaction Coordination for Methyl Isocyanide Isomerization …
Number of citations: 54 pubs.acs.org
FJ Fletcher, BS Rabinovitch, KW Watkins… - The Journal of …, 1966 - ACS Publications
… The thermal unimolecular isomerization of methyl isocyanide to acetonitrile has been studied in the low-pressure region at 280.5 in the presence of 19 added gases at up to 200fold …
Number of citations: 78 pubs.acs.org
FW Schneider, BS Rabinovitch - Journal of the American …, 1962 - ACS Publications
… The present paper reports a study of methyl isocyanide which apparently confirms this … Methyl isocyanide and acetonitrile mixtures were analyzed by GLPC with Tetraglyme (dimethyl …
Number of citations: 238 pubs.acs.org
RL Williams - The Journal of Chemical Physics, 1956 - pubs.aip.org
… The sample of methyl isocyanide was … methyl isocyanide was distilled off. Traces of ammonia were eliminated by treatment with anhydrous calcium chloride and the methyl isocyanide …
Number of citations: 43 pubs.aip.org
M Kessler, H Ring, R Trambarulo, W Gordy - Physical Review, 1950 - APS
… The methyl isocyanide was removed by distillation and purified in a vacuum system by … Methyl cyanide was obtained by heating methyl isocyanide in a sealed tube for four hours at 260'…
Number of citations: 196 journals.aps.org
SC Chan, BS Rabinovitch, JT Bryant… - The Journal of …, 1970 - ACS Publications
… The low-pressure thermal isomerization of methyl isocyanide has been studied at 280.5 in … So far, the literature has not offered such a detailed investigation; other than methyl isocyanide…
Number of citations: 188 pubs.acs.org
JL Collister, HO Pritchard - Canadian Journal of Chemistry, 1976 - cdnsciencepub.com
… recently that the explosive isomerisation of methyl isocyanide may prove to be a sensitive … kinetic and thermodynamic data on methyl isocyanide and its iiomerisation are, however, …
Number of citations: 39 cdnsciencepub.com
HW Thompson, RL Williams - Transactions of the Faraday Society, 1952 - pubs.rsc.org
… The infra-red absorption spectra of methyl cyanide and methyl isocyanide vapours have been … The only results so far available for methyl isocyanide appear to relate to the liquid? The …
Number of citations: 94 pubs.rsc.org
H Calcutt, MR Fiechter, ER Willis, HSP Müller… - Astronomy & …, 2018 - aanda.org
… Methyl isocyanide is found to be at least 20 times more abundant in source B compared … methyl isocyanide chemistry in both sources, and discuss the implications for methyl isocyanide …
Number of citations: 36 www.aanda.org

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